molecular formula C16H29N7O8 B550106 H-ARG-GLY-GLU-SER-OH CAS No. 93674-97-6

H-ARG-GLY-GLU-SER-OH

Cat. No.: B550106
CAS No.: 93674-97-6
M. Wt: 447.44 g/mol
InChI Key: DJXDNYKQOZYOFK-GUBZILKMSA-N
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Description

Biochemical Analysis

Biochemical Properties

Arginyl-glycyl-glutamyl-serine plays a significant role in biochemical reactions, particularly in the context of cell adhesion. It acts as a control for the inhibitory activity of RGDS on fibrinogen binding to activated platelets . This suggests that Arginyl-glycyl-glutamyl-serine interacts with enzymes and proteins involved in blood coagulation and platelet activation.

Cellular Effects

The effects of Arginyl-glycyl-glutamyl-serine on cells are primarily related to its influence on cell adhesion processes. By controlling the inhibitory activity of RGDS on fibrinogen binding to activated platelets, Arginyl-glycyl-glutamyl-serine can potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Arginyl-glycyl-glutamyl-serine is closely tied to its role in controlling the inhibitory activity of RGDS on fibrinogen binding to activated platelets . This suggests that Arginyl-glycyl-glutamyl-serine may interact with biomolecules such as fibrinogen and platelet receptors, potentially influencing enzyme activation or inhibition and changes in gene expression.

Metabolic Pathways

Given its relationship to the RGD peptide family, it may be involved in pathways related to cell adhesion and platelet activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ARG-GLY-GLU-SER-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

H-ARG-GLY-GLU-SER-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides .

Scientific Research Applications

H-ARG-GLY-GLU-SER-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-ARG-GLY-GLU-SER-OH is unique due to its specific sequence, which allows it to interact with certain cell surface receptors and promote cell adhesion and migration. This makes it particularly valuable in applications related to tissue engineering and regenerative medicine .

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N7O8/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXDNYKQOZYOFK-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918229
Record name 4-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-5-[(1-carboxy-2-hydroxyethyl)imino]-5-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93674-97-6
Record name Rges peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093674976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-5-[(1-carboxy-2-hydroxyethyl)imino]-5-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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